Methacycline hydrochloride
Overview
Description
Methacycline hydrochloride is a broad-spectrum semisynthetic antibiotic related to tetracycline1. It is effective against a wide range of Gram-positive and Gram-negative bacteria12. It is formed as an intermediate during the preparation of oxytetracycline2. Its antibacterial activity is higher than that of tetracycline and oxytetracycline2.
Synthesis Analysis
Methacycline hydrochloride may be used as a pharmaceutical reference standard for the determination of the analyte in pharmaceutical formulations by chromatography and electroanalytical techniques2.
Molecular Structure Analysis
The molecular formula of Methacycline hydrochloride is C22H22N2O81. It requires a C10-phenol and C11-C12 keto-enol substructure in conjunction with a 12a-OH group3.
Chemical Reactions Analysis
Methacycline hydrochloride is known for its chemical structure and its interactions. It is also known as 6-Demethyl-6-deoxy-5-hydroxy-6-methylenetetracycline4.Physical And Chemical Properties Analysis
The molecular weight of Methacycline hydrochloride is 478.88 g/mol5. It is soluble in DMSO and water at 5 mg/mL5. The density is 1.66g/cm36. The boiling point is 695.1ºC at 760mmHg6. The melting point is >150°C (dec.) (lit.)6.
Scientific Research Applications
Methacycline hydrochloride is part of the tetracycline antibiotic class . These antibiotics prevent bacterial growth by inhibiting protein biosynthesis . They are an important class of broad-spectrum antibiotics with a wide range of uses, from treating Gram-positive and Gram-negative bacterial infections to those caused by a protozoan parasite and intracellular organisms .
The pharmacokinetics of tetracyclines, including methacycline, are characterized by poor absorption after food . They form insoluble complexes with calcium, magnesium, iron, and aluminium, which markedly reduces absorption . The effect of disease on the absorption of these drugs is unknown .
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Treatment of Bacterial Infections
- Methacycline is active against most Gram-positive bacteria (pneumococci, streptococci, staphylococci) and Gram-negative bacteria (E. coli, salmonella, shigella, etc.) .
- It prevents bacterial growth by inhibiting protein biosynthesis .
- It is used for the treatment of acute bacterial exacerbations of chronic bronchitis .
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Treatment of Protozoan Infections
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Potential Use in Cancer Treatment
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Treatment of Intracellular Parasite Infections
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Treatment of Various Infections
- Methacycline is used to treat a variety of infections including acute and chronic bronchitis, bronchopneumonia, pneumonia, laryngitis, middle ear infections, pharyngitis, sinusitis, dental infections, cystitis, cholangitis, pyelitis, pyelonephritis, urethritis, bacillary dysentery, meningitis, salmonellosis, septicemia, abscesses of different types, various types of infection (burn infections, soft tissue infections, sores), linfoangioite, osteomyelitis, whitlow, peritonitis, prostatitis, cervicitis, endometritis, puerperal fever, mastitis .
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Surgical Prophylaxis
Safety And Hazards
Methacycline hydrochloride should be handled with care to avoid dust formation7891011. Avoid breathing mist, gas or vapours7891011. Avoid contacting with skin and eye7891011. Use personal protective equipment7891011. Wear chemical impermeable gloves7891011. Ensure adequate ventilation7891011. Remove all sources of ignition7891011. Evacuate personnel to safe areas7891011. Keep people away from and upwind of spill/leak7891011.
Future Directions
The general usefulness of methacycline has been reduced with the onset of bacterial resistance1. However, tetracyclines continue to arouse the interest of researchers12. As a result, new derivatives are developed and studied primarily for the antibiotic effect and other biological effects12.
properties
IUPAC Name |
(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10-,14-,15+,17+,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPSARQTYDZXAO-CCHMMTNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
914-00-1 (Parent) | |
Record name | Methacycline hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045382, DTXSID10947932 | |
Record name | Methacycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methacycline hydrochloride | |
CAS RN |
3963-95-9, 2507-30-4 | |
Record name | Methacycline hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHACYCLINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methacycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metacycline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHACYCLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GJ0N7ZAP0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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